molecular formula C9H10N2OS B14323381 7-methyl-4H-thieno[2,3-b]pyridine-5-carboxamide CAS No. 108460-23-7

7-methyl-4H-thieno[2,3-b]pyridine-5-carboxamide

Cat. No.: B14323381
CAS No.: 108460-23-7
M. Wt: 194.26 g/mol
InChI Key: VPQYBXPNUXSAFC-UHFFFAOYSA-N
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Description

7-methyl-4H-thieno[2,3-b]pyridine-5-carboxamide is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological and biological activities. This compound belongs to the thieno[2,3-b]pyridine family, which is known for its potential therapeutic applications, including anticancer, anti-inflammatory, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-4H-thieno[2,3-b]pyridine-5-carboxamide typically involves multistep reactions starting from readily available precursors. One common method involves the reaction of 2-thioxopyridine-3-carbonitrile with various reagents to form the thieno[2,3-b]pyridine core . The reaction conditions often include the use of bases and solvents such as ethanol or dimethylformamide (DMF) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

7-methyl-4H-thieno[2,3-b]pyridine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, DMF). Reaction conditions such as temperature, pressure, and reaction time are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the thieno[2,3-b]pyridine core .

Scientific Research Applications

7-methyl-4H-thieno[2,3-b]pyridine-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-methyl-4H-thieno[2,3-b]pyridine-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-methyl-4H-thieno[2,3-b]pyridine-5-carboxamide include other thieno[2,3-b]pyridine derivatives such as:

Uniqueness

What sets this compound apart is its unique substitution pattern, which can result in distinct pharmacological properties and biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

108460-23-7

Molecular Formula

C9H10N2OS

Molecular Weight

194.26 g/mol

IUPAC Name

7-methyl-4H-thieno[2,3-b]pyridine-5-carboxamide

InChI

InChI=1S/C9H10N2OS/c1-11-5-7(8(10)12)4-6-2-3-13-9(6)11/h2-3,5H,4H2,1H3,(H2,10,12)

InChI Key

VPQYBXPNUXSAFC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(CC2=C1SC=C2)C(=O)N

Origin of Product

United States

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